Trametinib (DMSO solvate)

MEK Inhibition Biochemical Assay Enzymatic Activity

Trametinib (DMSO solvate) (CAS 1187431-43-1) is a stable, equimolar crystalline addition compound of trametinib and DMSO, offering superior solubility and handling for in vitro and in vivo MAPK pathway research. Unlike CYP3A4-metabolized MEK inhibitors (e.g., cobimetinib, selumetinib), its primary deacetylation by carboxylesterases yields a cleaner pharmacokinetic profile, minimizing confounding drug-drug interactions and strengthening translational relevance in combination studies. With sub-nanomolar potency (IC50 = 0.92 nM for MEK1), it is the ideal reference standard for assay development, crystallography, and establishing clinically relevant acquired resistance models in BRAF-mutant cancers. Choose this solvate form for reproducible, high-confidence data unattainable with generic alternatives.

Molecular Formula C28H29FIN5O5S
Molecular Weight 693.5 g/mol
CAS No. 1187431-43-1
Cat. No. B611465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrametinib (DMSO solvate)
CAS1187431-43-1
SynonymsTrametinib DMSO solvate, GSK-1120212 DMSO solvate; Trametinib; JTP-74057;  JTP 74057;  JTP74057;  GSK-1120212; GSK1120212; GSK 1120212.
Molecular FormulaC28H29FIN5O5S
Molecular Weight693.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C
InChIInChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3
InChIKeyOQUFJVRYDFIQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trametinib (DMSO Solvate) CAS 1187431-43-1: A Validated, Crystalline MEK1/2 Inhibitor for Preclinical Research


Trametinib (DMSO solvate) (CAS 1187431-43-1), also known as GSK1120212B or JTP-74057 DMSO solvate, is a highly specific, orally active, allosteric inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2), with reported IC50 values of 0.92 nM and 1.8 nM against MEK1 and MEK2, respectively, in cell-free assays . It is a stable crystalline addition compound comprising equimolar amounts of trametinib and dimethyl sulfoxide (DMSO) [1]. The compound is a fundamental tool for investigating the RAS-RAF-MEK-ERK (MAPK) signaling pathway, and its distinct crystalline form offers advantages in solubility and handling for in vitro and in vivo applications compared to its free base [2].

Why Substituting Trametinib (DMSO Solvate) CAS 1187431-43-1 with Other MEK Inhibitors Can Invalidate Research Outcomes


Interchanging trametinib with other FDA-approved MEK inhibitors like cobimetinib, binimetinib, or selumetinib is not scientifically valid due to profound, clinically-relevant differences in their pharmacokinetic (PK) profiles and metabolic pathways. A comparative analysis of prescribing information and regulatory submissions reveals that each MEK inhibitor possesses a unique primary metabolic enzyme: trametinib is primarily metabolized by carboxylesterases, whereas cobimetinib and selumetinib rely on CYP3A4, and binimetinib on UGT1A1 [1]. This leads to dramatically different drug-drug interaction (DDI) liabilities and exposure profiles. Furthermore, the binding affinities of these agents are differentially affected by specific MEK1 mutations, as demonstrated by recent molecular dynamics studies [2]. Consequently, simply replacing trametinib with a cheaper or more readily available analog without accounting for these fundamental pharmacological differences will introduce uncontrolled variables, potentially skewing experimental results, misinterpretation of in vivo efficacy data, and failure to accurately model therapeutic scenarios.

Quantitative Evidence Guide: Differentiating Trametinib (DMSO Solvate) CAS 1187431-43-1 for Experimental Design and Sourcing


Superior Potency Against MEK1/2 in Cell-Free Assays Compared to Selumetinib

In a direct comparison of inhibitory activity against its primary targets, Trametinib (DMSO solvate) demonstrates significantly higher potency than the analog selumetinib. In cell-free assays, trametinib exhibits an IC50 of 0.92 nM against MEK1 . In contrast, selumetinib has been reported with an IC50 of 14 nM against MEK1 in similar enzymatic assays . This represents an over 15-fold difference in potency.

MEK Inhibition Biochemical Assay Enzymatic Activity

Demonstrated Higher Anti-Proliferative Potency in BRAF-Mutant Melanoma Models Versus Selumetinib

In a head-to-head comparative study using the A375 BRAF-mutant melanoma cell line, trametinib displayed substantially greater anti-proliferative activity compared to selumetinib. Trametinib achieved a 72-hour IC50 of 1.1 ± 0.1 nM, whereas selumetinib required a 24-fold higher concentration with an IC50 of 26.5 ± 0.6 nM to achieve the same effect [1].

Melanoma Cell Proliferation BRAF V600E

Unique Metabolic Pathway Avoids CYP-Mediated Drug-Drug Interactions (DDIs)

Unlike other marketed MEK inhibitors (cobimetinib and selumetinib) that are metabolized by CYP3A4, trametinib's primary route of elimination is through deacetylation via carboxylesterases, with CYP enzymes playing a minor role [1]. Consequently, trametinib exposure is not significantly altered by strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin), a clinically verified risk for cobimetinib and selumetinib that can lead to increased toxicity [1].

Drug-Drug Interaction Metabolism Pharmacokinetics

DMSO Solvate Form Offers Validated Crystalline Stability and Enhanced Solubility

Trametinib (DMSO solvate) (CAS 1187431-43-1) is a defined 1:1 crystalline addition compound with DMSO [1]. This specific form is documented to provide a stable solid for handling and storage [2]. It also exhibits improved solubility in DMSO for stock solution preparation, with one vendor reporting a solubility of ≥11.2 mg/mL , a critical parameter for achieving the high-concentration stocks required for in vivo dosing formulations.

Formulation Stability Solubility

Optimal Application Scenarios for Trametinib (DMSO Solvate) CAS 1187431-43-1 in Preclinical Research


In Vitro Elucidation of MEK-Dependent Signaling in BRAF-Mutant Cancers

Trametinib (DMSO solvate) is the ideal tool for dissecting the MAPK pathway in BRAF V600E/K-mutant melanoma and colorectal cancer models. Its sub-nanomolar potency (IC50 = 1.1 nM in A375 cells) allows researchers to achieve robust target inhibition at low concentrations, effectively decoupling pathway-specific effects from off-target toxicity [1]. This is essential for generating high-confidence data in mechanistic studies of resistance and identifying synergistic drug combinations.

In Vivo Preclinical Combination Studies Requiring a Defined DDI Profile

When designing in vivo efficacy studies combining a MEK inhibitor with other investigational agents (e.g., immunotherapies, PI3K/mTOR inhibitors), trametinib offers a distinct advantage. Its unique metabolism via carboxylesterases, as opposed to CYP3A4 for other MEK inhibitors, provides a cleaner and more predictable pharmacokinetic profile that is less prone to confounding drug-drug interactions (DDIs) [2]. This simplifies study interpretation and strengthens the translational relevance of efficacy and toxicity findings.

Biochemical and Structural Biology Studies of MEK1/2 Kinase Domain

For crystallography, molecular dynamics simulations, and high-throughput screening (HTS) campaigns targeting the MEK1/2 allosteric pocket, trametinib serves as a high-affinity reference standard. Its exceptionally high potency in cell-free assays (IC50 = 0.92 nM for MEK1) and well-characterized binding mode make it an invaluable positive control for assay development, validation, and benchmarking novel inhibitors .

Generation of Drug-Resistant Cell Lines

Trametinib is the preferred agent for establishing acquired resistance models of BRAF-mutant cancers. Its superior potency (24-fold more potent than selumetinib in A375 cells) and clinical relevance mean that resistance mechanisms generated under its selective pressure are more likely to recapitulate those observed in patients progressing on standard-of-care therapy, thus providing a more clinically translatable research model [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trametinib (DMSO solvate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.